molecular formula C9H20O2 B14616364 Nonane-4,5-diol CAS No. 58159-12-9

Nonane-4,5-diol

Cat. No.: B14616364
CAS No.: 58159-12-9
M. Wt: 160.25 g/mol
InChI Key: IQOFOAJECLOAGR-UHFFFAOYSA-N
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Description

Nonane-4,5-diol (C₉H₂₀O₂) is a linear aliphatic diol with hydroxyl groups positioned at the 4th and 5th carbons of a nine-carbon chain. Aliphatic diols are characterized by their solubility in polar solvents, hydrogen-bonding capacity, and applications ranging from industrial solvents to pharmaceutical intermediates. The extended carbon chain of this compound likely confers higher lipophilicity compared to shorter-chain diols, influencing its solubility, melting/boiling points, and biological interactions .

Properties

CAS No.

58159-12-9

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

nonane-4,5-diol

InChI

InChI=1S/C9H20O2/c1-3-5-7-9(11)8(10)6-4-2/h8-11H,3-7H2,1-2H3

InChI Key

IQOFOAJECLOAGR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(CCC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonane-4,5-diol can be synthesized through several methods. One common approach involves the hydroxylation of nonane using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents . The reaction typically occurs under mild conditions, with the diol being formed as the major product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of nonane-4,5-dione. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures to achieve high yields of the diol.

Chemical Reactions Analysis

Types of Reactions: Nonane-4,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium periodate (NaIO4), lead tetraacetate (Pb(OAc)4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: Nonane-4,5-dione

    Reduction: this compound

    Substitution: Chlorinated derivatives of this compound

Scientific Research Applications

Nonane-4,5-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its diol functionality makes it a valuable building block in organic synthesis.

    Biology: this compound can be used in the study of enzyme-catalyzed reactions involving diols. It serves as a model compound for understanding the behavior of diols in biological systems.

    Medicine: Research into this compound’s potential therapeutic properties is ongoing. It may have applications in drug development due to its ability to interact with biological molecules.

    Industry: this compound is used in the production of polymers and other materials. Its hydroxyl groups allow it to participate in polymerization reactions, leading to the formation of various polymeric materials.

Mechanism of Action

The mechanism by which Nonane-4,5-diol exerts its effects depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the action of oxidizing agents. In biological systems, this compound may interact with enzymes that catalyze the oxidation or reduction of diols, affecting metabolic pathways and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linear Aliphatic Diols

Pentane-1,5-diol (C₅H₁₂O₂)
  • Structure : Linear 5-carbon chain with terminal hydroxyl groups.
  • Key Properties :
    • Boiling point: ~242°C; water-soluble due to shorter chain and polar groups.
    • Acts as a percutaneous absorption enhancer, increasing drug permeation in dermatological formulations .
  • Applications : Used in cosmetics, drug delivery systems, and as a humectant.
  • Comparison with Nonane-4,5-diol: this compound’s longer chain may reduce water solubility but enhance lipid membrane penetration. Likely higher boiling point (~300–330°C estimated) due to increased molecular weight.
1,5-Pentanediol Derivatives (e.g., 2-Methylpentane-1,5-diol)
  • Structure : Branched 5-carbon chain with hydroxyl groups at positions 1 and 3.
  • Key Properties :
    • Methyl branching reduces symmetry, lowering melting point compared to linear analogs.
    • Exhibits antimicrobial activity and is used in deodorants and coatings .
  • Comparison: this compound’s linear structure may offer better crystallinity and thermal stability than branched analogs.

Branched Aliphatic Diols

2-Methyl-4-propylpentane-1,5-diol (C₉H₂₀O₂)
  • Structure : 7-carbon branched diol with methyl and propyl substituents.
  • Key Properties :
    • Enhanced steric hindrance reduces reactivity in hydrogen-bonding interactions.
    • Used in specialty chemicals and polymer synthesis .

Aromatic and Heterocyclic Diols

Quinoxaline-2,5-diol (C₈H₆N₂O₂)
  • Structure : Aromatic heterocycle with hydroxyl groups at positions 2 and 4.
  • Key Properties :
    • Serves as a precursor for antimicrobial and anticancer agents due to its planar, conjugated structure .
    • Melting point: ~250°C; low water solubility.
  • Comparison: this compound’s aliphatic structure lacks aromaticity, reducing its electronic interactions but improving flexibility for membrane integration.
Quinoline-4,5-diol (C₉H₇NO₂)
  • Structure : Aromatic bicyclic system with hydroxyl groups.
  • Key Properties :
    • Demonstrates antiviral and enzyme-inhibitory activities .
    • Higher thermal stability (melting point >300°C) compared to aliphatic diols.
  • Comparison: this compound’s lack of aromatic rings may limit its use in targeting specific biological receptors but improve biodegradability.

Cyclic and Functionalized Diols

2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol (C₈H₁₆O₄)
  • Structure : Cyclic dioxane ring with hydroxyl and methyl groups.
  • Key Properties :
    • High thermal stability (melting point ~150°C) and resistance to decomposition.
    • Used in flavoring agents and as a chiral ligand in asymmetric synthesis .
  • Comparison: this compound’s linear chain offers greater conformational flexibility, which may be advantageous in solvent applications.

Data Tables

Table 1: Physical and Chemical Properties of Selected Diols

Compound Molecular Formula Boiling Point (°C) Melting Point (°C) Water Solubility Key Applications
This compound* C₉H₂₀O₂ ~300–330 (est.) ~80–90 (est.) Low Solvents, intermediates
Pentane-1,5-diol C₅H₁₂O₂ 242 -50 High Drug delivery, cosmetics
2-Methylpentane-1,5-diol C₆H₁₄O₂ 230 -30 Moderate Antimicrobial agents
Quinoxaline-2,5-diol C₈H₆N₂O₂ N/A 250 Low Pharmaceuticals

*Estimated based on structural analogs.

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